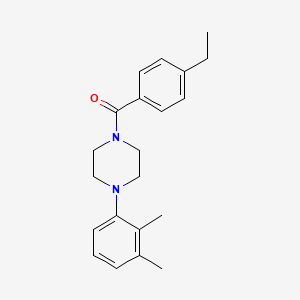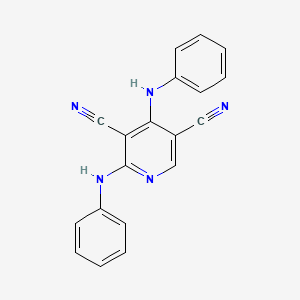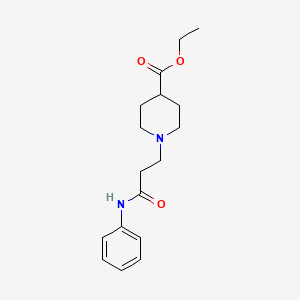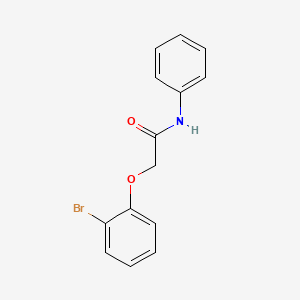![molecular formula C14H17N3O2 B5650036 8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5650036.png)
8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione is of significant interest in chemical research due to its unique structural and chemical properties. It serves as a scaffold for various chemical reactions and has been explored for its potential in different synthetic applications and biological activities.
Synthesis Analysis
The synthesis of compounds related to 8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione involves several key steps, including chlorination, cyclization, and condensation reactions. One notable synthesis pathway is the preparation of buspirone hydrochloride, where the key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through these reactions, showcasing the compound's versatility in synthesis strategies (Hu Luo et al., 2011).
Molecular Structure Analysis
The solid-state structure of related compounds, such as buspirone, reveals an extended conformer with the piperazinyl and glutarimide units adopting chair and sofa conformations, respectively. This information is crucial for understanding the 3D arrangement of atoms in the molecule and its implications for chemical reactivity and interaction with biological targets (A. Kozioł et al., 2006).
Chemical Reactions and Properties
The compound's reactivity has been explored in various chemical transformations, including its use in the Castagnoli-Cushman reaction with imines, demonstrating its versatility as a reactant in synthesizing complex molecules. These studies highlight the compound's utility in constructing spirocyclic and heterocyclic architectures, valuable in medicinal chemistry and material science (A. Rashevskii et al., 2020).
properties
IUPAC Name |
8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-12-8-14(4-1-2-5-14)9-13(19)17(12)10-11-15-6-3-7-16-11/h3,6-7H,1-2,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOJTICVLNHMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5649966.png)
![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5649989.png)
![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5649999.png)
![2-(ethylamino)-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5650003.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5650014.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5650022.png)
![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650028.png)


![N,N-diethyl-2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5650045.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5650056.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5650062.png)

